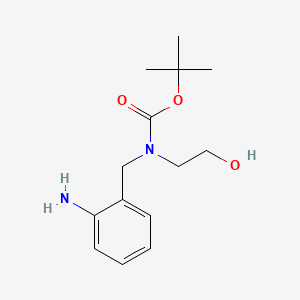

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Description

Properties

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBDAXLAMWXLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127839 | |

| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437795-18-0 | |

| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of 2-Hydroxyethylamine

A standard approach involves reacting 2-hydroxyethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Sodium bicarbonate (NaHCO₃) or 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) facilitates this reaction at 0–5°C, achieving yields of 70–85%. The Boc group stabilizes the amine, preventing undesired side reactions during subsequent steps.

Boc Protection of 2-Aminobenzylamine

Alternative routes protect the aromatic amine first. Here, 2-aminobenzylamine reacts with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base. This method avoids solubility issues associated with polar solvents and achieves >90% conversion.

Table 1: Comparative Boc Protection Conditions

| Substrate | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxyethylamine | Boc₂O | NaHCO₃ | THF | 78 |

| 2-Aminobenzylamine | Boc₂O | TEA | DCM | 92 |

Introduction of the Hydroxyethyl Group

After Boc protection, the hydroxyethyl moiety is introduced via alkylation or reductive amination.

Alkylation with Ethylene Oxide

Ethylene oxide gas is bubbled into a solution of Boc-protected 2-aminobenzylamine in methanol under nitrogen. Sodium hydride (NaH) acts as a base, facilitating nucleophilic attack at the ethylene oxide’s electrophilic carbon. This method yields 65–75% of the desired product but requires stringent temperature control (-10°C to 0°C) to minimize polymerization.

Reductive Amination with Ethylene Glycol

A two-step reductive amination strategy involves condensing Boc-protected 2-aminobenzylamine with ethylene glycol-derived aldehydes, followed by reduction using sodium cyanoborohydride (NaBH₃CN). This method offers superior regioselectivity, with yields reaching 80%.

Table 2: Hydroxyethyl Group Introduction Methods

| Method | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Ethylene oxide | NaH, MeOH, -10°C | 70 |

| Reductive Amination | Ethylene glycol | NaBH₃CN, pH 4.5 | 80 |

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency, scalability, and purity.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, Boc protection using microfluidic reactors achieves 95% conversion in 10 minutes, compared to 2 hours in batch.

Catalyst Optimization

Zinc chloride (ZnCl₂) has emerged as a cost-effective catalyst for Boc deprotection and re-protection cycles, improving overall yield from 19% to 82% in multi-step syntheses.

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Boc Protection | 78 | 95 |

| Hydroxyethylation | 70 | 88 |

Challenges and Mitigation Strategies

Competing N-Methylation

Overalkylation during hydroxyethylation is mitigated by:

Boc Deprotection Side Reactions

Trifluoroacetic acid (TFA) in DCM selectively removes Boc groups without affecting the hydroxyethyl moiety. Neutralization with sodium bicarbonate ensures safe waste disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of N-BOC-N-(2-Aminobenzyl)-2-oxoethylamine.

Reduction: Formation of N-(2-Aminobenzyl)-2-hydroxyethylamine.

Substitution: Formation of N-(2-Aminobenzyl)-2-hydroxyethylamine.

Scientific Research Applications

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzylamine moiety can interact with enzymes and receptors. The BOC protecting group can be removed to reveal the free amine, which can then engage in further chemical or biological interactions.

Comparison with Similar Compounds

Structural Comparisons

N-Boc-2-azidoethylamine

- Structure: Shares the BOC-protected ethylamine backbone but replaces the 2-aminobenzyl group with an azide (-N₃).

- Key Differences: The azide enables click chemistry (e.g., CuAAC reactions), whereas the 2-aminobenzyl group may participate in aromatic interactions . Molar mass: 186.21 g/mol (azidoethylamine) vs. ~265.3 g/mol (estimated for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine).

2-Hydroxyethylamine (Ethanolamine)

- Structure : Simplest analog with only a hydroxyethyl group (HOCH₂CH₂NH₂).

- Key Differences :

Xylamine Derivatives

- Structure : N-2'-chloroethyl-N-ethyl-2-methylbenzylamine derivatives, which cyclize to form aziridinium ions .

- Key Differences: The 2-hydroxyethylamine byproduct of xylamine shows negligible pharmacological activity, whereas the 2-aminobenzyl group in the target compound may enhance bioactivity .

Functional and Reactivity Comparisons

Pharmacological and Stability Profiles

- This compound: The BOC group enhances stability during storage and synthesis. The 2-aminobenzyl moiety may improve target binding compared to non-aromatic analogs . Potential applications in peptide-based therapeutics due to controlled deprotection and modular design.

- 2-Hydroxyethylamine: Low bioactivity in pharmacological models (e.g., only 20% norepinephrine uptake inhibition at 100 µM in xylamine derivatives) . Limited stability due to hygroscopicity and oxidation susceptibility .

Xylamine Derivatives :

- The aziridinium ion is pharmacologically active (irreversible NE uptake inhibition), but hydrolyzes with a half-life of 70 min at 37°C .

Biological Activity

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and reactivity in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyethyl group can participate in hydrogen bonding with biological molecules, facilitating interactions with enzymes and receptors.

- Enzyme Interaction : The benzylamine moiety allows for potential interactions with enzymes, influencing metabolic pathways and cellular processes.

1. Biochemical Pathways

Research indicates that this compound may play a role in specific biochemical pathways. For instance, studies have shown that derivatives of this compound can protect pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes .

2. Case Studies

A notable study focused on the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated that modifications to the structure could significantly enhance β-cell protective activity. One particular analog exhibited maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, indicating strong protective effects against ER stress-induced cell death .

| Compound | Maximal Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5a | 45 | 18.6 ± 4 |

| 5g | 88 | 13 ± 1 |

3. Therapeutic Applications

The potential therapeutic applications of this compound are being explored extensively. Its derivatives are being investigated as precursors for drug development targeting metabolic disorders and other diseases related to cellular stress responses .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Unique Features |

|---|---|

| N-BOC-2-aminophenol | Lacks hydroxyethyl group; primarily aromatic |

| N-BOC-2-aminobenzyl alcohol | Alcohol functional group instead of amine |

| N-BOC-N-methylethylenediamine | Contains two amine groups; different reactivity |

The presence of both the hydroxyethyl and benzylamine moieties in this compound contributes to its distinct chemical properties, making it valuable for various applications in research and industry.

Q & A

Basic Synthesis: What are common synthetic routes for introducing the Boc-protected amine group in this compound?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For compounds like N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, a two-step strategy is often employed:

- Step 1 : Protection of the primary amine in 2-hydroxyethylamine using Boc anhydride in the presence of a base (e.g., NaHCO₃ or DMAP) .

- Step 2 : Functionalization of the aromatic amine (2-aminobenzyl group) via palladium-catalyzed cross-coupling or reductive amination (e.g., NaBH₄-mediated reactions) .

Key considerations : Ensure anhydrous conditions to prevent premature deprotection and monitor pH to avoid side reactions.

Basic Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Proton NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and distinguishes aromatic protons (δ ~6.5–7.5 ppm for the 2-aminobenzyl moiety) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and detects impurities from incomplete protection or side reactions .

- HPLC with UV/Vis Detection : Quantifies purity and resolves enantiomers if chiral centers are present (e.g., from 2-hydroxyethylamine derivatives) .

Advanced Synthesis: How can competing N-methylation or overprotection be mitigated during Boc group installation?

Competing reactions arise due to the nucleophilicity of the amine and steric hindrance. Strategies include:

- Controlled Stoichiometry : Use a 1.2:1 molar ratio of Boc anhydride to amine to minimize overprotection .

- Temperature Modulation : Conduct reactions at 0–5°C to slow down exothermic side reactions .

- Selective Deprotection : If overprotection occurs, use TFA (trifluoroacetic acid) in dichloromethane to selectively remove Boc groups while preserving other functionalities .

Data Example : In a related Boc-protected glycine derivative, optimized conditions improved yield from 19% to 65% by adjusting reaction time and stoichiometry .

Advanced Application: How is this compound utilized in peptide or bifunctional molecule synthesis?

The Boc-protected amine serves as a versatile intermediate in peptide coupling. For example:

- Peptide Backbone Modification : The 2-hydroxyethylamine moiety can act as a spacer in bifunctional peptides, enhancing solubility or enabling conjugation .

- Post-Translational Mimicry : The 2-aminobenzyl group mimics post-translationally modified residues (e.g., methylated lysine analogs) in structural studies .

Case Study : Boc-protected analogs were used to synthesize H2A(113−129) peptide variants, demonstrating compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) .

Data Contradiction: How do different synthetic methods for Boc protection affect yield and optical purity?

A comparative analysis of methods reveals:

Safety and Handling: What precautions are essential when working with Boc-protected amines?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., TFA during deprotection) .

- Waste Disposal : Neutralize acidic deprotection waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.